molecular formula C6H10F2O B8596249 3-cyclopropyl-2,2-difluoropropan-1-ol

3-cyclopropyl-2,2-difluoropropan-1-ol

Cat. No.: B8596249
M. Wt: 136.14 g/mol
InChI Key: TUEROEBTAXNABC-UHFFFAOYSA-N
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Description

3-cyclopropyl-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents. One common method involves the use of cyclopropylcarbinol as a starting material, which is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl-containing alcohols with different degrees of fluorination.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl alcohols with varying fluorine content.

    Substitution: Compounds with azide or thiol groups replacing the fluorine atoms.

Scientific Research Applications

3-cyclopropyl-2,2-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: A compound with similar fluorination but different structural features.

    Cyclopropylmethanol: Contains a cyclopropyl group but lacks fluorine atoms.

    2,2-Difluoroethanol: Similar fluorination pattern but with a simpler structure.

Uniqueness

3-cyclopropyl-2,2-difluoropropan-1-ol is unique due to the combination of a cyclopropyl group and two fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

3-cyclopropyl-2,2-difluoropropan-1-ol

InChI

InChI=1S/C6H10F2O/c7-6(8,4-9)3-5-1-2-5/h5,9H,1-4H2

InChI Key

TUEROEBTAXNABC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CO)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The solution containing the methyl 3-cyclopropyl-2,2-difluoropropionate from the previous step was diluted with 20 mL of ethanol and cooled to 0° C. under Ar. To this stirred solution was added 605 mg (16 mmol) of sodium borohydride in small portions under Ar. The reaction was stirred in the cold for 1 h and then stored in the freezer for several days. The cold reaction mixture was quenched by the dropwise addition of 2M HCl until no further gas evolution was observed. The reaction was extracted with four portions of ether, the combined organic layers washed with water, brine, dried over Na2SO4 and the solvents removed by distillation at atm. pressure to give a solution of the product in ethanol. This solution was partitioned between pentane and water, the aqueous layer extracted with three portions of pentane, the combined organic layers dried over MgSO4 and the solvents removed by distillation at atm. pressure to give the title compound as a colorless oil:
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Synthesis routes and methods II

Procedure details

A solution of ethyl 3-cyclopropyl-2,2-difluoropropanoate (43.5 g, 0.244 mol), prepared as in Example 1, in absolute ethanol (100 mL) was added drop wise to a stirred slurry of sodium borohydride (9.45 g, 0.25 mol) in absolute ethanol (150 mL). The temperature of the mixture was allowed to rise to 35° C., whereupon cooling (ice/acetone bath) was applied and the temperature was maintained at 5° C. by controlling the rate of addition of the ester over 2 hours. The mixture then was stirred in an ice bath for 3 hours and then for 17 hours at room temperature. The reaction was quenched at 0° C. with 2M hydrochloric acid (180 mL) and the mixture was stirred for 30 minutes. The resulting homogenous mixture was poured into water (1000 mL) and extracted with diethyl ether (4×300 mL). The combined extracts were washed with 2M hydrochloric acid, water, 10% aqueous sodium bicarbonate and brine, dried over magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure. Distillation of the residue under reduced pressure gave 3-cyclopropyl-2,2-difluoro-1-propanol (28.3 g, 85% over 2 steps), as a colorless oil, b.p. 48-50° C./5 mbar. 1H-NMR (400 MHz, CDCl3): δ=6:15-0.23 (m, 2H), 0.49-0.60 (m, 2H), 0.77-0.90 (m, 1H), 1.77 (bs, 1H), 1.80-1.90 (m, 2H), 3.83 (t, J=14 Hz, 2H); 1H-NMR (400 MHz, CD3SOCD3): δ=0.08-0.28 (m, 2H), 0.39-0.55 (m, 2H), 0.70-0.86 (m, 1H), 1.70-1.87 (m, 2H), 3.53-3.73 (m, 2H), 5.36 (t, J=4 Hz, 1H).
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43.5 g
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ice acetone
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150 mL
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